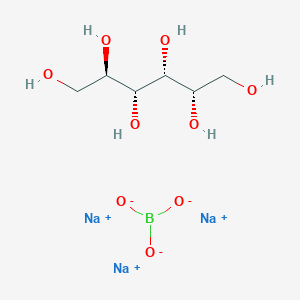

Glucitol, borate, sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glucitol, borate, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C6H14BNa3O9 and its molecular weight is 309.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ophthalmic Applications

Buffering and Antimicrobial Properties

One of the primary applications of glucitol, borate, sodium salt is in ophthalmic compositions. The compound acts as a buffer and antimicrobial agent in aqueous solutions, which is critical for maintaining the stability and safety of eye care products.

- Formulation Examples : A patent describes formulations that incorporate this compound alongside other ingredients like polyvinyl alcohol (PVA) and quaternary ammonium compounds. These formulations are particularly beneficial for contact lens care products aimed at wearers of rigid gas-permeable lenses .

- Efficacy Testing : In studies comparing different formulations, those containing this compound demonstrated a broader spectrum of antimicrobial activity compared to traditional phosphate-buffered solutions. For instance, a formulation containing this compound showed significant log reductions against organisms like Aspergillus niger after just one hour of exposure .

| Formulation | Active Ingredients | Log Reduction (1 hour) |

|---|---|---|

| A | Phosphate Buffer | X |

| B | Glucitol, Borate | Y |

Fracturing Fluids in Oil and Gas Industry

Delayed Crosslinking Mechanism

In the oil and gas sector, this compound is utilized in hydraulic fracturing fluids. Its ability to delay crosslinking under high-temperature conditions enhances the efficiency of fracturing operations.

- Mechanism : The compound allows for the controlled crosslinking of galactomannan gum-based fluids. By maintaining a pH above 9.5 during the fracturing process, it prevents premature gelation, thereby improving fluid performance .

- Case Study : A study highlighted the effectiveness of a fracturing fluid incorporating this compound at temperatures exceeding 200°F. This fluid exhibited improved cleanup properties and reduced costs compared to traditional systems .

| Fluid Type | Temperature Range (°F) | Performance Improvement (%) |

|---|---|---|

| Traditional Systems | <200 | N/A |

| Glucitol-Borate Fluid | >200 | 25% |

Agricultural Applications

Boron Nutrition in Plants

this compound serves as a source of boron for plants, which is essential for growth and development.

- Boron Deficiency Studies : Research indicates that the application of this compound can mitigate the effects of boron toxicity and salinity stress in crops. It enhances the activity of H+-ATPase enzymes that help in managing sodium ion toxicity within plant cells .

- Field Trials : In field trials with crops subjected to varying levels of salinity stress, those treated with this compound exhibited improved growth metrics compared to untreated controls.

| Treatment Group | Growth Metric Improvement (%) |

|---|---|

| Control | N/A |

| Glucitol-Borate Group | 30% |

Análisis De Reacciones Químicas

Borate-Polyol Complexation Equilibrium

Sodium sorbitol borate acts as a borate reservoir , releasing borate ions (B(OH)₄⁻) under alkaline conditions via reversible complexation:

Sorbitol Borate+OH−⇌B OH 4−+Sorbitol

This equilibrium is critical in applications such as:

-

Delayed Crosslinking : In hydraulic fracturing fluids, the complex delays borate crosslinking of galactomannan gums until high pH (>9.5) is achieved .

-

Epimerization Catalysis : With Sn-Beta zeolites, the complex facilitates aldose epimerization (e.g., glucose → mannose) by stabilizing reaction intermediates .

Role in Catalytic Epimerization

In the presence of Sn-Beta zeolite, sodium sorbitol borate enables selective sugar epimerization:

-

Mechanism :

| Substrate | Product Distribution (With Borate) | Without Borate |

|---|---|---|

| Glucose | 84% glucose, 15% mannose | 83% glucose, 1% mannose |

| Xylose | 75% xylose, 22% lyxose | 79% xylose, 8% lyxose |

pH-Dependent Stability and Crosslinking

Sodium sorbitol borate’s stability and reactivity are pH-sensitive:

-

Acidic Conditions (pH <7) : Hydrolyzes to release boric acid, reducing crosslinking efficiency .

-

Alkaline Conditions (pH >9.5) : Stabilizes borate ions, enabling crosslinking in polymers like PVAc .

| pH | Crosslinking Efficiency | Thermal Stability (Tg) |

|---|---|---|

| 4 | Low (plasticizing effect) | 296.8 K |

| 9.3 | Moderate | 299.3 K |

| 11 | High (crosslinking effect) | 300.3 K |

Spectroscopic Characterization

Propiedades

Número CAS |

1337-26-4 |

|---|---|

Fórmula molecular |

C6H14BNa3O9 |

Peso molecular |

309.95 g/mol |

Nombre IUPAC |

trisodium;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;borate |

InChI |

InChI=1S/C6H14O6.BO3.3Na/c7-1-3(9)5(11)6(12)4(10)2-8;2-1(3)4;;;/h3-12H,1-2H2;;;;/q;-3;3*+1/t3-,4+,5-,6-;;;;/m1..../s1 |

Clave InChI |

SUJZPJHQXRMNSS-DEDIIKBZSA-N |

SMILES |

B([O-])([O-])[O-].C(C(C(C(C(CO)O)O)O)O)O.[Na+].[Na+].[Na+] |

SMILES isomérico |

B([O-])([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.[Na+].[Na+].[Na+] |

SMILES canónico |

B([O-])([O-])[O-].C(C(C(C(C(CO)O)O)O)O)O.[Na+].[Na+].[Na+] |

Key on ui other cas no. |

1337-26-4 |

Sinónimos |

Glucitol, borate, sodium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.